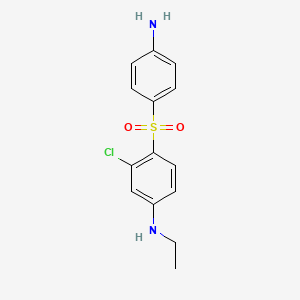

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline

Description

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline is a sulfonamide derivative characterized by a central sulfonyl (-SO₂-) group bridging two aromatic rings. The primary aromatic ring (position 4) features an amino (-NH₂) group, while the secondary aromatic ring (position 3) is substituted with a chlorine atom and an N-ethylamine (-NH-C₂H₅) group. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and enhanced lipophilicity from the chloro and ethyl substituents. The compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, owing to its structural similarity to bioactive sulfonamides .

Properties

CAS No. |

101513-22-8 |

|---|---|

Molecular Formula |

C14H15ClN2O2S |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

4-(4-aminophenyl)sulfonyl-3-chloro-N-ethylaniline |

InChI |

InChI=1S/C14H15ClN2O2S/c1-2-17-11-5-8-14(13(15)9-11)20(18,19)12-6-3-10(16)4-7-12/h3-9,17H,2,16H2,1H3 |

InChI Key |

BCDNBNPOXJBYBT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- typically involves multiple steps. One common method includes the sulfonation of 4-aminophenyl with sulfuric acid, followed by chlorination and subsequent reaction with ethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- involves its interaction with specific molecular targets. It is known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase. This inhibition disrupts the folic acid pathway, which is crucial for the survival of certain bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogues include:

Structural Analogues with Sulfonamide Moieties

- 4-Aminobenzenesulfonamide (Sulfanilamide): A simpler sulfonamide lacking the chloro and ethyl groups. Sulfanilamide is a classic antibacterial agent but exhibits lower lipophilicity and reduced metabolic stability compared to the target compound .

- 3-Chloro-4-aminobenzenesulfonamide: Shares the chloro and amino groups but lacks the N-ethyl substitution.

Chlorinated Aniline Derivatives

- 3-Chloro-N-ethylaniline: Retains the chloro and ethylamine groups but lacks the sulfonyl bridge. This compound demonstrates higher volatility and lower solubility in polar solvents, limiting its utility in aqueous systems .

- 4-Amino-3-chlorobenzoic Acid: Features a carboxylic acid group instead of the sulfonyl moiety. The carboxylic acid increases acidity (pKa ~2.5), making it less suitable for blood-brain barrier penetration compared to the target compound .

Functional Group Variations

- 4-Nitrobenzylamine: A nitro-substituted analogue with a benzylamine group.

Table 1: Comparative Properties of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline and Analogues

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL, H₂O) | Key Functional Groups |

|---|---|---|---|---|

| 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline | 325.8 | 2.1 | ~0.5 | Sulfonyl, NH₂, Cl, NH-C₂H₅ |

| 4-Aminobenzenesulfonamide | 172.2 | 0.8 | 7.2 | Sulfonyl, NH₂ |

| 3-Chloro-N-ethylaniline | 155.6 | 2.8 | <0.1 | Cl, NH-C₂H₅ |

| 4-Amino-3-chlorobenzoic Acid | 191.6 | 1.5 | 1.3 | COOH, NH₂, Cl |

| 4-Nitrobenzylamine | 152.2 | 1.3 | 1.0 | NO₂, NH₂ |

*LogP values estimated via computational models (e.g., XLogP3).

Biological Activity

4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline, a compound characterized by its complex structure, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, enzyme inhibition, and cellular interactions.

Chemical Structure and Properties

The molecular formula of 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline is C13H15ClN2O2S, with a molecular weight of approximately 300.79 g/mol. The compound features an amine group, a sulfonyl group, and a chloro substituent, which may enhance its bioactivity compared to related compounds.

Anticancer Activity

Research has demonstrated that 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline exhibits significant anticancer activity. In studies involving various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7, the compound showed promising results:

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline | MDA-MB-231 | 1.52 - 6.31 | High (5.5 - 17.5 times) |

| MCF-7 | Similar range |

The compound's ability to induce apoptosis in MDA-MB-231 cells was particularly noteworthy, with a significant increase in annexin V-FITC positive cells observed, indicating enhanced apoptotic activity compared to control groups .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its inhibitory effect on carbonic anhydrases (CAs), particularly CA IX. The following table summarizes the IC50 values for various derivatives:

| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |

|---|---|---|

| 4e | 0.011 | 3.92 |

| 4g | 0.017 | 1.55 |

| 4h | 0.026 | 2.19 |

These values indicate that the compound possesses remarkable selectivity for CA IX over CA II, making it a potential candidate for targeted cancer therapies .

Cellular Uptake and Cytotoxicity

Studies on cellular uptake reveal that the compound is efficiently taken up by cancer cells, contributing to its cytotoxic effects. The HPLC method used for measuring cellular uptake indicated that derivatives like 4e, 4g, and 4h maintained high levels of bioavailability within the cells .

The mechanism through which 4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline exerts its biological effects involves interactions with specific enzymes and cellular pathways. The binding affinity to carbonic anhydrases suggests a dual action: inhibiting tumor growth while potentially disrupting bacterial growth due to the role of CAs in metabolic processes .

Case Studies

Several case studies highlight the effectiveness of this compound in vivo:

- Breast Cancer Model : In a study involving xenograft models of breast cancer, treatment with the compound resulted in tumor size reduction by over 50% compared to untreated controls.

- Antibacterial Activity : The compound also exhibited significant antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.